Product packaging for 3-Deoxy-3-acetyl abiraterone-3-ene(Cat. No.:CAS No. 2484719-12-0)

3-Deoxy-3-acetyl abiraterone-3-ene

Cat. No.: B12760295
CAS No.: 2484719-12-0
M. Wt: 375.5 g/mol
InChI Key: UAGUPKOGAAVASF-GUXPWDQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Steroidal Cytochrome P450 17A1 (CYP17A1) Inhibition in Androgen Biosynthesis Research

Cytochrome P450 17A1 (CYP17A1) is a pivotal enzyme in the intricate process of steroidogenesis, the biochemical pathway responsible for producing steroid hormones. nih.gov This enzyme is essential for the synthesis of both glucocorticoids and sex hormones, including androgens. nih.govresearchgate.net CYP17A1 exhibits dual catalytic activities: a 17α-hydroxylase activity and a 17,20-lyase activity. researchgate.netmdpi.com The hydroxylase function is crucial for producing glucocorticoids, while the lyase activity is a critical step in the production of androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101). researchgate.netaacrjournals.org

Given its central role in androgen production, CYP17A1 has become a significant target in the research and treatment of androgen-dependent conditions, most notably prostate cancer. researchgate.netmdpi.commdpi.com The inhibition of androgen synthesis is a key therapeutic strategy, and as such, the development of potent and selective CYP17A1 inhibitors has been a major focus of academic and industrial research. mdpi.com Abiraterone (B193195) is a prominent example of a steroidal inhibitor of CYP17A1. researchgate.net The binding of steroidal inhibitors like abiraterone to the heme iron of the enzyme is a key aspect of their mechanism of action. mdpi.com

Overview of Abiraterone and its Active Metabolites in Preclinical Steroidogenesis Modulation

Abiraterone acetate (B1210297) is a prodrug that is rapidly converted in the body to its active metabolite, abiraterone. nih.gov Abiraterone is a potent and irreversible inhibitor of CYP17A1. nih.govfda.gov It selectively targets both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, thereby blocking the synthesis of androgens. fda.govspandidos-publications.com

Preclinical studies have demonstrated that abiraterone effectively reduces testosterone levels. fda.gov While its primary mechanism is the potent inhibition of CYP17A1, research indicates that abiraterone may also inhibit other enzymes in the steroid pathway, such as 3β-hydroxysteroid dehydrogenase (3βHSD), albeit less potently. aacrjournals.orgspandidos-publications.com Furthermore, some studies suggest that abiraterone can act as an antagonist of the androgen receptor. spandidos-publications.com The major inactive circulating metabolites of abiraterone in human plasma are abiraterone sulfate (B86663) and abiraterone sulfate N-oxide. nih.gov

Interestingly, preclinical models have shown that treatment with abiraterone can lead to an upregulation of CYP17A1 and other steroidogenic enzymes. aacrjournals.orgnih.gov This raises the possibility of resistance mechanisms that maintain androgen synthesis. aacrjournals.orgnih.gov

Significance of Abiraterone Derivatives and Impurities in Pharmaceutical Development

The development and manufacturing of a pharmaceutical product like Abiraterone Acetate is a complex process that can result in the formation of various related substances and impurities. researchgate.netbenthamdirect.com These can include starting materials, intermediates, by-products of side reactions, or degradation products. tentamus-pharma.co.uk The United States Pharmacopeia (USP) has listed several process-related impurities for the active pharmaceutical ingredient (API) Abiraterone Acetate. researchgate.net The control of these impurities is critical to ensure the quality, safety, and efficacy of the final drug product. nih.govijpsjournal.com

Related substances are impurities that are structurally similar to the active pharmaceutical ingredient (API). royed.in Their presence can arise from the synthesis process, degradation during storage, or the manufacturing of the drug product. royed.in The study of these related substances is a critical component of drug quality control. researchgate.netbenthamdirect.com

3-Deoxy-3-acetyl abiraterone-3-ene is identified as a related substance of Abiraterone. chemicalbook.compharmaffiliates.com It is also referred to as Abiraterone Impurity 13. rxnchem.com The chemical name for this compound is 1-[17-(Pyridin-3-yl)androsta-3,5,16-trien-3-yl]ethanone. synzeal.comallmpus.com This compound is considered a process-related impurity that can be formed during the synthesis of Abiraterone Acetate. researchgate.net As a known impurity, it is used as a reference standard in the analytical testing of Abiraterone Acetate to ensure the quality and purity of the final pharmaceutical product. rxnchem.comsynzeal.com

Below is a table summarizing the key chemical information for this compound.

PropertyValue
Chemical Name 1-[17-(Pyridin-3-yl)androsta-3,5,16-trien-3-yl]ethanone synzeal.comallmpus.com
Molecular Formula C26H31NO rxnchem.comallmpus.com
Molecular Weight 373.5 g/mol allmpus.com
CAS Number 2697127-16-3 rxnchem.comallmpus.com
Appearance Off White Powder pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO B12760295 3-Deoxy-3-acetyl abiraterone-3-ene CAS No. 2484719-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2484719-12-0

Molecular Formula

C26H33NO

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone

InChI

InChI=1S/C26H33NO/c1-17(28)18-10-12-25(2)20(15-18)6-7-21-23-9-8-22(19-5-4-14-27-16-19)26(23,3)13-11-24(21)25/h4-6,8,14,16,18,21,23-24H,7,9-13,15H2,1-3H3/t18?,21-,23-,24-,25-,26+/m0/s1

InChI Key

UAGUPKOGAAVASF-GUXPWDQMSA-N

Isomeric SMILES

CC(=O)C1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)C1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Origin of Product

United States

Molecular Mechanisms of Action and Preclinical Pharmacodynamics of Abiraterone Analogues

Inhibition of Cytochrome P450 17A1 (CYP17A1) by Abiraterone (B193195) and Structural Analogs

There is no publicly available information detailing the inhibitory activity of 3-Deoxy-3-acetyl abiraterone-3-ene against Cytochrome P450 17A1 (CYP17A1).

Differential Inhibition of 17α-Hydroxylase and C17,20-Lyase Activities

Specific data on the differential inhibition of the 17α-hydroxylase and C17,20-lyase activities of CYP17A1 by this compound are not available in the scientific literature. For the parent compound, Abiraterone, it is well-established that it inhibits both the 17α-hydroxylase and the C17,20-lyase functions of CYP17A1, which is crucial for its mechanism of action in blocking androgen biosynthesis. spandidos-publications.commdpi.com

Enzyme-Inhibitor Binding Interactions: Structural Insights from Abiraterone-CYP17A1 Complexes

There are no published structural studies, such as X-ray crystallography, that provide insights into the binding interactions between this compound and the CYP17A1 enzyme. Structural studies of Abiraterone complexed with CYP17A1 have been pivotal in understanding its potent inhibitory effect. mdpi.com

Impact on Steroidogenesis Pathways in Preclinical Models

Preclinical studies specifically investigating the impact of this compound on steroidogenesis pathways have not been reported in the available literature.

Modulation of Adrenal and Intratumoral Androgen Biosynthesis

Information regarding the modulation of adrenal and intratumoral androgen biosynthesis by this compound in preclinical models is not available. The therapeutic effect of Abiraterone stems from its ability to potently suppress androgen production in the testes, adrenal glands, and within the tumor microenvironment. spandidos-publications.commdpi.com

Consequences for Upstream and Downstream Steroid Metabolites

There is no data available on how this compound affects the levels of upstream and downstream steroid metabolites. Inhibition of CYP17A1 by Abiraterone leads to a characteristic shift in the steroid profile, with a decrease in androgens and an increase in upstream mineralocorticoids.

Androgen Receptor Signaling Modulation in Preclinical Systems by Steroidogenesis Inhibitors

The direct or indirect effects of this compound on androgen receptor (AR) signaling in preclinical systems have not been documented. While the primary mechanism of Abiraterone is the inhibition of androgen synthesis, some studies suggest it may also have some direct effects on the androgen receptor. spandidos-publications.com The activity of this specific impurity in relation to AR signaling remains uncharacterized.

Effects on Androgen Receptor Expression and Activity

There is no publicly available data from preclinical studies to detail the effects of this compound on androgen receptor expression and activity. Research into other abiraterone analogues has revealed a spectrum of activities, from potent AR antagonism to partial agonism or even a lack of significant interaction. However, without specific experimental evidence, the interaction of this compound with the AR remains speculative.

Table 1: Summary of Preclinical Data on Androgen Receptor Modulation by this compound

Cell LineAssay TypeOutcome
Data Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Abiraterone Derivatives

Design Principles for Steroidal CYP17A1 Inhibitors and Analogues

The design of steroidal CYP17A1 inhibitors like abiraterone (B193195) and its analogues is rooted in mimicking the natural substrates of the enzyme, such as pregnenolone (B344588) and progesterone. nih.gov Abiraterone itself is a structural analogue of pregnenolone. The fundamental design principle involves a steroidal scaffold that can fit into the active site of CYP17A1, coupled with a chemical group capable of coordinating with the heme iron of the enzyme, thereby blocking its catalytic activity. nih.govnih.gov

A key feature is the pyridine (B92270) nitrogen in abiraterone, which forms a coordinate bond with the heme iron, a critical interaction for potent inhibition. nih.govmdpi.com Another important interaction is the hydrogen bond formed between the C3-hydroxyl group of the steroid and the side chain of asparagine 202 (N202) in the enzyme's active site. nih.gov The design of analogues often involves modifying the steroidal backbone to enhance potency and selectivity. For instance, introducing substituents on the B-ring of the steroid can create favorable interactions with polar residues in the CYP17A1 active site while potentially causing steric clashes in the active sites of other cytochrome P450 enzymes, thus improving selectivity. nih.govacs.org

Correlation between Structural Features of Abiraterone Analogs and CYP17A1 Inhibitory Potency

The inhibitory potency of abiraterone analogs against CYP17A1 is intricately linked to their specific structural features. Modifications to the steroidal core and the coordinating group can significantly impact their IC50 values.

Key Structural Correlations:

A- and B-Ring Modifications: Introducing polar substituents on the B-ring of the abiraterone framework has been shown to form hydrogen bonds with residues like Asp298, enhancing binding affinity. nih.gov

Coordinating Moiety: While the pyridine ring is effective, other nitrogen-containing heterocycles have been explored. For example, compounds with a benzimidazole (B57391) moiety have also demonstrated potent CYP17A1 inhibition. nih.gov

Stereochemistry: The stereochemistry of the steroidal nucleus is crucial for proper orientation within the active site to allow for the critical interactions with the heme and surrounding amino acid residues.

A study on a series of abiraterone analogs demonstrated that compounds with an indole (B1671886) moiety were more potent inhibitors than those with a benzotriazole (B28993) fragment, highlighting the importance of the heterocyclic system in determining inhibitory activity. endocrine-abstracts.org For instance, one indole-containing compound exhibited an IC50 of 4 nM. endocrine-abstracts.org

Below is a table summarizing the inhibitory activities of selected abiraterone analogs, illustrating the structure-activity relationship.

CompoundModificationTargetIC50 (nM)
Abiraterone-CYP17A1 (17α-hydroxylase)7 - 92
Abiraterone-CYP17A1 (17,20-lyase)12
OrteronelNon-steroidalCYP17A1 (17α-hydroxylase)73
OrteronelNon-steroidalCYP17A1 (17,20-lyase)23
Compound 11Indole moietyCYP17A14

Data sourced from multiple studies. nih.govnih.govendocrine-abstracts.org

Elucidation of Molecular Determinants for Selective C17,20-Lyase Inhibition over 17α-Hydroxylase in Abiraterone Derivatives

CYP17A1 is a bifunctional enzyme, catalyzing both 17α-hydroxylase and C17,20-lyase reactions. umich.edumdpi.com While both activities are involved in androgen synthesis, selective inhibition of the C17,20-lyase is a desirable goal to potentially reduce side effects associated with blocking glucocorticoid production. acs.orgnih.govnih.gov

The structural basis for selective lyase inhibition is a subject of intense research. It is understood that the two reactions occur in the same active site, but the substrate may adopt slightly different positions for each catalytic step. nih.gov The allosteric regulation by cytochrome b5 is also a key factor, as it preferentially enhances the C17,20-lyase activity. umich.edu

Efforts to design selective lyase inhibitors have focused on creating compounds that either favor the substrate conformation required for the lyase reaction or interfere with the conformational changes needed for the hydroxylase reaction. Some non-steroidal inhibitors, like orteronel, have shown a degree of selectivity for the lyase activity compared to abiraterone. nih.govnih.gov However, achieving high selectivity remains a significant challenge. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Rational Design of Abiraterone Analogs

Computational methods are indispensable tools in the rational design of novel abiraterone analogs with improved potency and selectivity. rjraap.com These techniques provide insights into the molecular interactions between the inhibitors and the CYP17A1 active site.

Ligand-Target Docking and Molecular Dynamics Simulations

Molecular docking is used to predict the preferred binding orientation of a ligand within the enzyme's active site. researchgate.net This allows for the visualization of key interactions, such as the coordination of the heterocyclic nitrogen to the heme iron and hydrogen bonding with active site residues. nih.govnih.gov For example, docking studies of abiraterone analogs into the CYP17A1 crystal structure (PDB: 3RUK) have confirmed the retention of the crucial hydrogen bond with N202 and the pyridine-heme coordination. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-enzyme complex, revealing the stability of the binding mode and the conformational flexibility of both the ligand and the protein over time. nih.gov MD simulations have been used to compare the binding of abiraterone and other inhibitors to both wild-type and mutant forms of CYP17A1, offering insights into the impact of mutations on drug efficacy. nih.govmdpi.com

Prediction of Binding Modes and Conformational Preferences

Computational models can predict how different structural modifications to the abiraterone scaffold will affect its binding mode and conformational preferences within the CYP17A1 active site. For instance, modeling can show how the addition of a substituent on the B-ring might lead to new hydrogen bonding interactions with residues like D298, as was later validated by co-crystallization studies. nih.govnih.gov

These predictive models are crucial for prioritizing the synthesis of new analogs, saving time and resources in the drug discovery process. By understanding the intricate structural requirements for potent and selective CYP17A1 inhibition, researchers can more effectively design the next generation of therapies for prostate cancer.

Preclinical Biological Evaluation Methodologies and in Vitro Studies of Abiraterone Analogs

In Vitro Enzyme Activity Assays for CYP17A1

There is no publicly available information regarding the in vitro evaluation of 3-Deoxy-3-acetylabiraterone-3-ene's activity against the CYP17A1 enzyme.

No studies were found that utilized recombinant CYP17A1 enzyme systems or microsomal preparations to assess the inhibitory potential of 3-Deoxy-3-acetylabiraterone-3-ene.

Quantitative data, such as IC50 values, for the inhibition of CYP17A1's hydroxylase and lyase functions by 3-Deoxy-3-acetylabiraterone-3-ene are not documented in the available literature.

Cellular Models for Investigating Androgen Biosynthesis and Signaling

There is no specific information on the use of cellular models to investigate the effects of 3-Deoxy-3-acetylabiraterone-3-ene on androgen biosynthesis and signaling.

No research articles were identified that describe the use of androgen-sensitive (e.g., LNCaP) or castration-resistant (e.g., PC-3, DU-145) prostate cancer cell lines to evaluate the biological activity of 3-Deoxy-3-acetylabiraterone-3-ene.

The human adrenal NCI-H295R cell line is a standard model for studying steroidogenesis. However, no studies have been published that report on the use of this cell line to investigate the impact of 3-Deoxy-3-acetylabiraterone-3-ene on adrenal steroid production.

Assessment of Cellular Responses to Steroidogenesis Inhibition by Abiraterone (B193195) Derivatives

Due to the lack of studies on its effects on steroidogenesis, there is consequently no information available regarding the cellular responses (e.g., changes in cell proliferation, apoptosis, or androgen receptor signaling) to 3-Deoxy-3-acetylabiraterone-3-ene in any cell line.

Gene Expression Profiling of Steroidogenic Enzymes and Androgen Receptor Targets

There is no available scientific literature or published data regarding the in vitro effects of 3-Deoxy-3-acetyl abiraterone-3-ene on the gene expression of steroidogenic enzymes or androgen receptor (AR) and its targets. Studies on the parent compound, abiraterone, extensively detail its role in inhibiting CYP17A1, a critical enzyme in androgen biosynthesis, and subsequent effects on AR signaling pathways fda.gov. However, similar gene expression profiling studies have not been published for the this compound impurity.

Biochemical Analysis of Intracellular Steroid Levels and Metabolites

There is no available data from biochemical analyses detailing the impact of this compound on intracellular steroid levels. Likewise, studies identifying the specific metabolites of this compound following in vitro or in vivo exposure have not been found in the reviewed literature. The primary focus of existing research on this compound has been its identification and quantification as an impurity in abiraterone acetate (B1210297) drug products nih.govoup.com.

Preclinical Metabolic Fate and Pharmacokinetic Considerations for Abiraterone Derived Compounds

Enzymatic Biotransformations of Abiraterone (B193195) and its Analogs in Preclinical Biological Systems

The metabolic conversion of abiraterone and its analogs is a complex process mediated by several key enzymes, which significantly influences their biological effects. In preclinical models, abiraterone acetate (B1210297), the administered prodrug, is first rapidly hydrolyzed by esterases to form the active compound, abiraterone. fda.govacs.org This initial conversion is not dependent on the cytochrome P450 (CYP) enzyme system. fda.gov

Once formed, abiraterone undergoes extensive Phase I and Phase II metabolism. In vitro studies using human liver microsomes show that CYP3A4 is involved in the oxidation of abiraterone. fda.govfda.gov The primary metabolic routes for abiraterone involve sulfation and oxidation. The enzymes CYP3A4 and sulfotransferase 2A1 (SULT2A1) are responsible for the formation of N-oxide abiraterone sulphate, while SULT2A1 alone mediates the creation of abiraterone sulphate. fda.govresearchgate.net These two metabolites are the main circulating forms found in human plasma. fda.gov

A critical biotransformation pathway observed in both preclinical models and patients is the conversion of abiraterone into ∆⁴-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govmiami.edu This metabolite is of particular interest as it exhibits more potent anti-tumor activity than abiraterone itself. miami.edunih.gov

However, the metabolic cascade continues, and D4A can be further metabolized. Steroid 5α-reductase (SRD5A) enzymes can convert D4A into 5α-reduced metabolites, such as 3-keto-5α-abiraterone. nih.govresearchgate.net This subsequent transformation is significant because it can alter the compound's activity from an antagonist to an agonist of the androgen receptor. nih.gov The compound 3-Deoxy-3-acetyl abiraterone-3-ene is identified as a related substance and potential impurity in the synthesis of abiraterone acetate, but specific enzymatic pathways for its formation or subsequent metabolism are not detailed in the available literature. synzeal.compharmaffiliates.com

EnzymeSubstrate(s)Primary Product(s)Reference
EsterasesAbiraterone AcetateAbiraterone fda.govacs.org
3β-hydroxysteroid dehydrogenase (3βHSD)Abiraterone∆⁴-abiraterone (D4A) nih.govmiami.edu
CYP3A4 / SULT2A1AbirateroneN-oxide abiraterone sulphate fda.govresearchgate.net
SULT2A1AbirateroneAbiraterone sulphate fda.govresearchgate.net
Steroid 5α-reductase (SRD5A)∆⁴-abiraterone (D4A)3-keto-5α-abiraterone nih.govresearchgate.net

Preclinical Pharmacokinetic Studies of Abiraterone Derivatives: Absorption, Distribution, and Elimination

Preclinical pharmacokinetic studies, primarily in rat models, have been essential for characterizing the absorption, distribution, and elimination of abiraterone and its derivatives. Following oral administration of the prodrug abiraterone acetate, plasma concentrations of the parent ester are typically very low or undetectable, indicating rapid and efficient hydrolysis to the active moiety, abiraterone. fda.govresearchgate.net

Abiraterone itself exhibits poor oral bioavailability, estimated to be less than 10% in the fasted state. acs.orgresearchgate.net This is attributed to its low aqueous solubility and high lipophilicity. acs.org Preclinical studies have consistently shown high inter- and intra-subject variability in plasma exposure, a characteristic feature of BCS Class IV compounds like abiraterone. mdpi.com In rat studies, after oral gavage, abiraterone plasma concentrations typically peak around 2 hours post-administration. thieme-connect.com

Distribution studies show that abiraterone is extensively metabolized. The major circulating metabolites in plasma are abiraterone sulphate and N-oxide abiraterone sulphate, which together account for approximately 86% of the total drug-related exposure in plasma. fda.gov

Elimination of abiraterone and its metabolites occurs predominantly through the feces, with a smaller fraction excreted in the urine. thieme-connect.com The mean elimination half-life in preclinical models is approximately 16 hours. thieme-connect.com While detailed preclinical pharmacokinetic data for this compound are not available, the general behavior of abiraterone provides a foundational model for its derivatives, highlighting challenges in oral absorption and extensive metabolic clearance.

Pharmacokinetic ParameterObservation for Abiraterone/Abiraterone AcetateReference
AbsorptionPoor oral bioavailability (<10%) in fasted state; high variability. acs.orgresearchgate.netmdpi.com
DistributionExtensive metabolism to abiraterone sulphate and N-oxide abiraterone sulphate, which are the main circulating forms. fda.gov
MetabolismAbiraterone acetate is a prodrug rapidly hydrolyzed to abiraterone. Abiraterone is metabolized by CYP3A4, SULT2A1, and 3βHSD. fda.govfda.govnih.gov
EliminationPrimarily via feces. Mean half-life is approximately 16 hours. thieme-connect.com

Prodrug Strategies in Enhancing Preclinical Oral Bioavailability and Metabolic Stability (e.g., Abiraterone Acetate)

The development of abiraterone acetate is a classic example of a successful prodrug strategy designed to overcome the biopharmaceutical challenges of a parent molecule. nih.gov Abiraterone itself has poor oral bioavailability, which would necessitate higher, more variable dosing to achieve therapeutic concentrations. acs.orgnih.gov The acetylation of the 3β-hydroxyl group to create abiraterone acetate enhances the compound's stability and absorption characteristics. nih.gov

This prodrug is readily converted to the active pharmacologic entity, abiraterone, through hydrolysis by ubiquitous esterase enzymes in vivo. fda.govacs.org This bioconversion happens rapidly after oral administration, ensuring the systemic delivery of abiraterone. fda.gov The success of this strategy is demonstrated by the fact that abiraterone acetate is the clinically approved and marketed form of the drug. nih.gov

Preclinical research continues to build on this concept to further improve oral delivery. Strategies such as nanocrystal formulations of abiraterone acetate have been investigated in preclinical models. nih.govbohrium.commdpi.com These advanced formulations aim to increase the dissolution rate and surface area of the drug, leading to significantly enhanced oral bioavailability compared to standard crystalline forms. nih.govbohrium.com In pharmacokinetic studies in rats, nanocrystal tablets of abiraterone acetate demonstrated a 3.5-fold higher maximum concentration (Cmax) and a 2.8-fold greater total exposure (AUC) compared to the reference tablets, showcasing the potential for formulation-based enhancements built upon the initial prodrug design. nih.govmdpi.com

Impact of Preclinical Metabolic Pathways on the Biological Activity of Abiraterone Analogs

Preclinical studies have revealed that the specific metabolic pathway an abiraterone analog undergoes is a critical determinant of its ultimate biological activity. The metabolic fate of abiraterone is not merely a process of inactivation and clearance; rather, it can lead to the generation of metabolites with distinct and sometimes opposing pharmacological profiles.

A prime example of this is the metabolic transformation of abiraterone to ∆⁴-abiraterone (D4A). This conversion, mediated by 3βHSD, results in a metabolite that is more potent than abiraterone itself. nih.govmiami.edu D4A not only inhibits CYP17A1 but also effectively blocks 3βHSD and SRD5A, providing a multi-targeted inhibition of the androgen synthesis pathway. miami.edunih.gov Furthermore, D4A acts as a competitive androgen receptor (AR) antagonist, adding another layer to its anti-tumor activity. miami.edu

Conversely, a different metabolic route can lead to a complete reversal of this desired effect. When D4A is metabolized by SRD5A, it forms 5α-reduced metabolites, including 3-keto-5α-abiraterone. nih.gov Preclinical investigations have demonstrated that 3-keto-5α-abiraterone does not inhibit androgen synthesis; instead, it functions as an AR agonist. nih.govresearchgate.net This activity can potentially promote prostate cancer cell growth and contribute to therapeutic resistance. nih.govamegroups.org

These findings underscore how the balance between different enzymatic pathways (e.g., 3βHSD vs. SRD5A) can dictate whether the metabolic products of abiraterone are therapeutically beneficial or detrimental. This metabolic dichotomy highlights the importance of understanding the complete metabolic profile of any abiraterone analog in preclinical development.

CompoundPreclinical Biological ActivityReference
AbirateroneInhibitor of CYP17A1. nih.goveuropa.eu
∆⁴-abiraterone (D4A)Potent inhibitor of CYP17A1, 3βHSD, and SRD5A; Androgen Receptor antagonist. More potent anti-tumor activity than abiraterone. nih.govmiami.edunih.gov
3-keto-5α-abirateroneAndrogen Receptor agonist; promotes tumor progression in preclinical models. nih.govresearchgate.net
Abiraterone sulphateConsidered an inactive metabolite. researchgate.net
N-oxide abiraterone sulphateConsidered an inactive metabolite. researchgate.net

Emerging Research Directions in Abiraterone Chemical Biology

Integration of Omics Technologies (e.g., Metabolomics) in Preclinical Abiraterone (B193195) Research:While metabolomics studies have been conducted on abiraterone and its major metabolites, there is no specific mention or detailed analysis of "3-Deoxy-3-acetyl abiraterone-3-ene" within these preclinical omics studies beyond its potential identification as a minor metabolite or impurity.nih.govhubspot.netbohrium.com

Given the strict requirement to focus solely on “this compound” and to populate the detailed subsections of the provided outline with thorough and scientifically accurate content, the lack of specific research into the biological activity and therapeutic potential of this particular compound makes it impossible to generate the requested article. The current body of scientific knowledge is limited to its identity and use as a chemical reference standard.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.